

Application Notes and Protocols for Anti-TNFR2 Antibody in Xenograft Mouse Models

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Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

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Topic: Application of Anti-TNFR2 Antibody (Exemplified by BI-1808) in Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in cancer immunotherapy. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. The therapeutic antibody BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets TNFR2. [1] By blocking the interaction of TNFR2 with its ligand, TNF- α , and engaging Fc-gamma receptors (Fc γ R), BI-1808 is designed to deplete intratumoral Tregs and promote the expansion and activation of anti-tumor CD8⁺ effector T cells.[1][2] Preclinical studies using murine surrogate antibodies in immunocompetent mouse models have demonstrated significant anti-tumor activity, including complete tumor eradication, particularly when combined with checkpoint inhibitors like anti-PD-1.[3]

This document provides detailed protocols and application notes for evaluating a human anti-TNFR2 antibody, such as BI-1808, in a humanized xenograft mouse model. This model is essential for assessing the efficacy of human-specific antibodies that require a human immune system to exert their therapeutic effect.

Principle of the Xenograft Model

Standard xenograft models using immunodeficient mice are not suitable for evaluating immunomodulatory antibodies like BI-1808, as these mice lack a functional immune system. Therefore, a humanized mouse model is required. This is typically achieved by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system, including human T cells, B cells, and NK cells.

Once the human immune system is established, human cancer cells are implanted to form tumors. This model allows for the *in vivo* evaluation of the antibody's ability to modulate the human immune response against a human tumor.

Expected Outcomes

Treatment with an effective anti-TNFR2 antibody in a humanized xenograft model is expected to result in:

- Inhibition of tumor growth: A significant reduction in tumor volume and weight compared to control groups.
- Depletion of intratumoral Tregs: A measurable decrease in the percentage of FOXP3+ Tregs within the tumor microenvironment.
- Increased infiltration and activation of CD8+ T cells: An increase in the ratio of CD8+ T cells to Tregs and signs of T cell activation (e.g., increased granzyme B expression).

Data Presentation

The following tables represent hypothetical but realistic data from a study evaluating an anti-TNFR2 antibody in a humanized xenograft mouse model.

Table 1: Tumor Growth Inhibition in a Humanized Xenograft Model

Treatment Group	Number of Mice	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle Control	10	1250 ± 150	-
Anti-TNFR2 Antibody (10 mg/kg)	10	450 ± 80	64
Anti-PD-1 Antibody (10 mg/kg)	10	800 ± 110	36
Anti-TNFR2 + Anti-PD-1	10	150 ± 40	88

Table 2: Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes

Treatment Group	Mean CD8+ T cells / mm ² ± SEM	Mean FOXP3+ Tregs / mm ² ± SEM	CD8+/Treg Ratio
Vehicle Control	50 ± 12	100 ± 20	0.5
Anti-TNFR2 Antibody (10 mg/kg)	150 ± 30	30 ± 8	5.0
Anti-PD-1 Antibody (10 mg/kg)	80 ± 15	90 ± 18	0.9
Anti-TNFR2 + Anti-PD-1	250 ± 45	20 ± 5	12.5

Experimental Protocols

Generation of Humanized Mice

This protocol describes the generation of humanized mice using CD34+ hematopoietic stem cells.

Materials:

- NOD/SCID/IL2R γ -null (NSG) mice (6-8 weeks old)
- Human CD34+ hematopoietic stem cells (HSCs)
- Busulfan or other myeloablative agent
- Sterile PBS
- Flow cytometry antibodies for human CD45, CD3, CD4, CD8, CD19, and FOXP3

Procedure:

- **Myeloablation:** Condition the NSG mice with a sublethal dose of irradiation or a myeloablative agent like busulfan to create space in the bone marrow for the human HSCs.
- **HSC Injection:** 24 hours post-conditioning, inject approximately 1×10^5 human CD34+ HSCs intravenously (IV) into each mouse.
- **Engraftment Period:** Allow 12-16 weeks for the human immune system to reconstitute.
- **Monitoring Engraftment:** At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to confirm the presence of human immune cells (human CD45+). A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood.

Tumor Implantation and Treatment

Materials:

- Human cancer cell line (e.g., a colorectal or melanoma cell line)
- Matrigel or other basement membrane extract
- Sterile PBS
- Anti-TNFR2 antibody
- Vehicle control (e.g., PBS)

- Calipers for tumor measurement

Procedure:

- **Cell Preparation:** Culture the human cancer cells to 80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each humanized mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$.
- **Randomization and Treatment:** When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment groups (e.g., vehicle control, anti-TNFR2 antibody, anti-PD-1 antibody, combination therapy).
- **Drug Administration:** Administer the antibodies or vehicle control via intraperitoneal (IP) or intravenous (IV) injection according to the desired dosing schedule (e.g., twice weekly for 3 weeks).
- **Continued Monitoring:** Continue to monitor tumor volume and body weight throughout the study.
- **Endpoint:** Euthanize the mice when tumors reach the predetermined endpoint (e.g., $>1500 \text{ mm}^3$), or at the end of the study period.

Endpoint Analysis

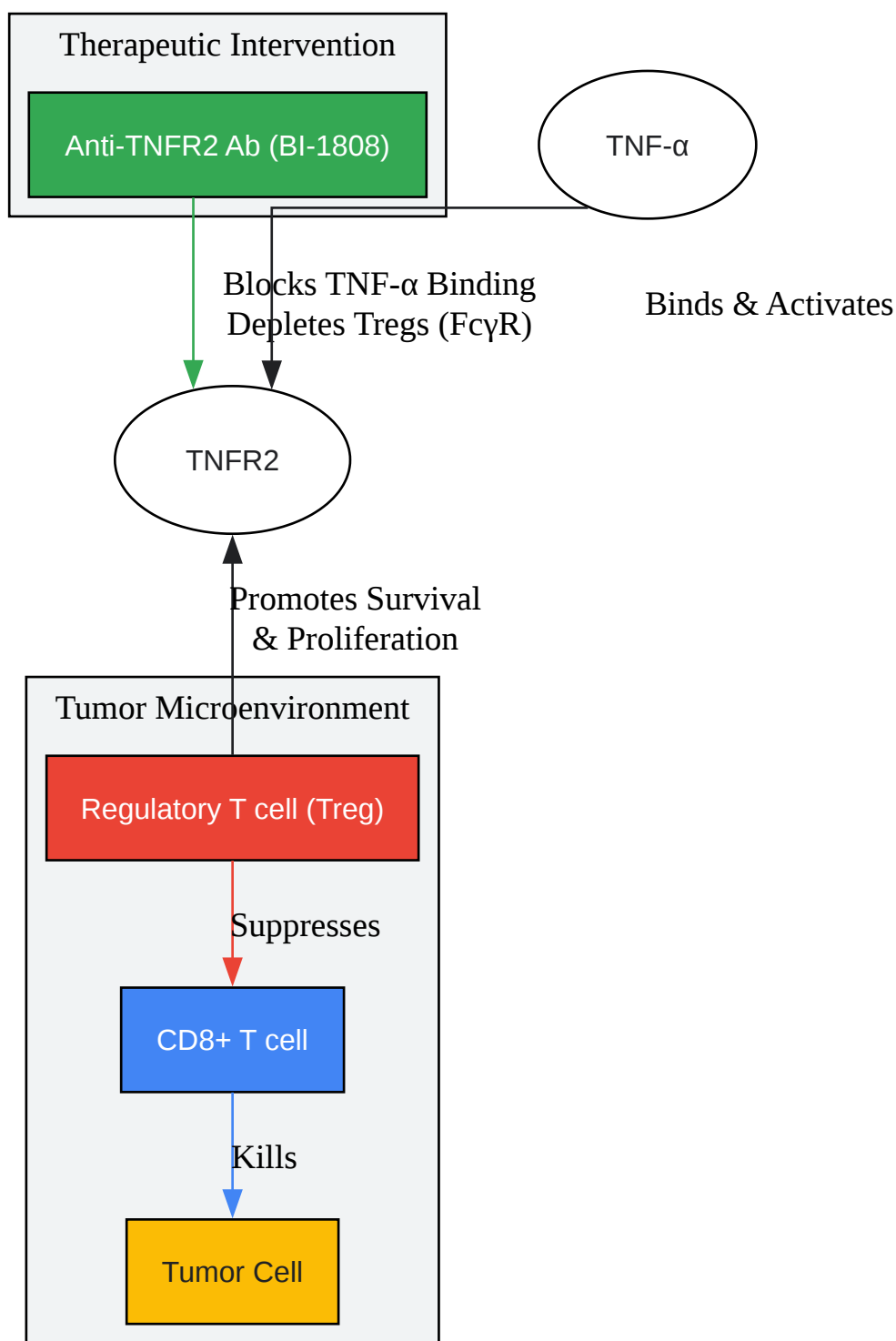
Materials:

- Flow cytometry antibodies
- Immunohistochemistry (IHC) reagents
- RNA/protein extraction kits

Procedure:

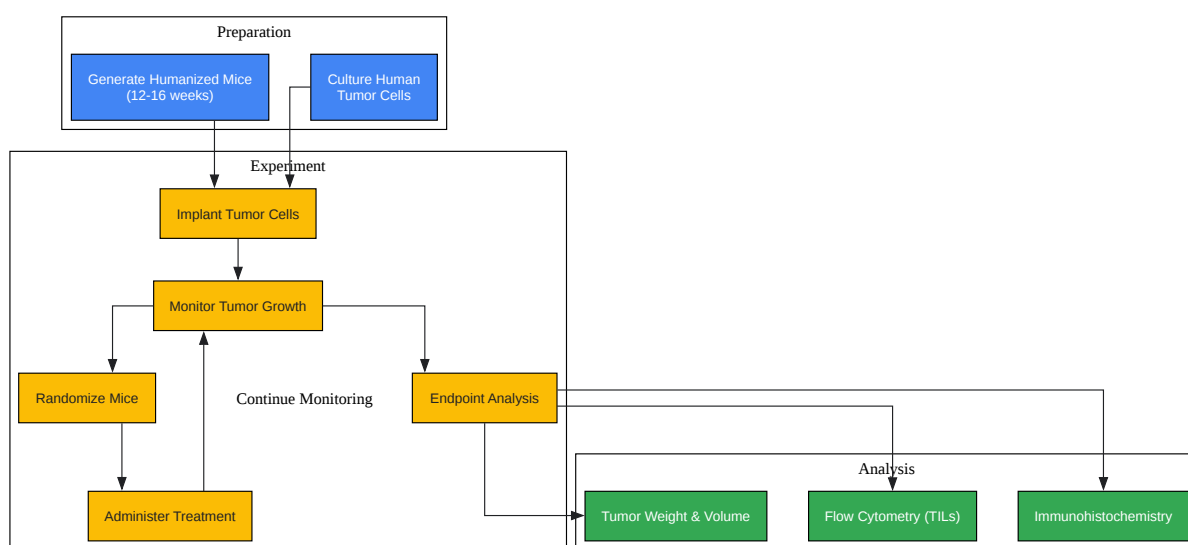
- Tumor Excision: At the endpoint, carefully excise the tumors and weigh them.
- Sample Processing:
 - Divide the tumor for different analyses:
 - Fix a portion in formalin for IHC analysis.
 - Prepare a single-cell suspension from a portion for flow cytometry analysis of tumor-infiltrating lymphocytes.
 - Snap-freeze a portion in liquid nitrogen for RNA or protein analysis.
- Flow Cytometry: Stain the single-cell suspension with antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3) to quantify the different immune cell populations within the tumor.
- Immunohistochemistry: Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the infiltration of CD8+ T cells and FOXP3+ Tregs.

Mandatory Visualizations



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Caption: Mechanism of action of an anti-TNFR2 antibody in the tumor microenvironment.



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Caption: Experimental workflow for evaluating an anti-TNFR2 antibody in a humanized xenograft model.

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References

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